REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8](Cl)[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].[F-:12].[K+]>CS(C)=O>[Cl:1][C:2]1[N:9]=[C:8]([F:12])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)Cl)F
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Name
|
|
Quantity
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30 g
|
Type
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reactant
|
Smiles
|
[F-].[K+]
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 20° C. for 16-20 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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When the product concentration
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Type
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ADDITION
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Details
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Ethyl acetate (1000 mL) was added to the reaction mixture
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Type
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ADDITION
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Details
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followed by the addition of ice (50 g)
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Type
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ADDITION
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Details
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Water (500 mL) was then slowly added
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Type
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TEMPERATURE
|
Details
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with cooling
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Type
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CUSTOM
|
Details
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did not exceed 25° C
|
Type
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CUSTOM
|
Details
|
The organic phase and the aqueous phase were separated
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Type
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WASH
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Details
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The organic phase was washed with water (400 mL)
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Type
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ADDITION
|
Details
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Active carbon (12 g, Darco G-60, 100 mesh) was added
|
Type
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STIRRING
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Details
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the mixture was stirred for 2 hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
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The mixture was filtered through a pad of Celite
|
Type
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WASH
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Details
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The filtrate was washed with water (400 mL)
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Type
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CONCENTRATION
|
Details
|
concentrated by rotary evaporation to a volume of about 120 mL
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Type
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ADDITION
|
Details
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The concentrate was diluted with heptane (150 mL)
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Type
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CONCENTRATION
|
Details
|
the resulting solution was concentrated to a volume of about 150 mL, which
|
Type
|
CUSTOM
|
Details
|
resulted in precipitation of solid product
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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WASH
|
Details
|
The filter cake was washed with heptane (100 mL)
|
Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
18 (± 2) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |